(2-Chloro-4-(trifluoromethyl)phenyl)methanamine

Catalog No.
S741390
CAS No.
581813-20-9
M.F
C8H7ClF3N
M. Wt
209.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloro-4-(trifluoromethyl)phenyl)methanamine

CAS Number

581813-20-9

Product Name

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine

IUPAC Name

[2-chloro-4-(trifluoromethyl)phenyl]methanamine

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

InChI

InChI=1S/C8H7ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2

InChI Key

ODSDBUOMHSEMBS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CN

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CN
  • Synthesis and Characterization

    Several studies have reported the synthesis and characterization of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine. These studies typically focus on developing new synthetic methods or characterizing the physical and chemical properties of the compound. [, ]

  • Potential Applications

    Based on the presence of the functional groups in its structure, (2-Chloro-4-(trifluoromethyl)phenyl)methanamine might hold potential for research in various areas, including:

    • Medicinal Chemistry: The presence of a chlorine atom and a trifluoromethyl group can influence the biological properties of the molecule. This could make it a potential candidate for exploring new drug leads in various therapeutic areas. However, no specific research exploring its medicinal properties has been identified.
    • Material Science: The combination of aromatic and aliphatic groups in the molecule could give it interesting properties for material science applications. However, specific research in this area is also lacking.

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine is a chemical compound with the molecular formula C₈H₇ClF₃N. It features a chlorinated phenyl group substituted with a trifluoromethyl group and an amine functional group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it of interest in various chemical and pharmaceutical applications.

, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitutions at the carbon atom bonded to the chlorine.
  • Acylation Reactions: The amine can be acylated to form amides, which can further react to yield various derivatives.
  • Reduction Reactions: The trifluoromethyl group can undergo reduction under specific conditions, leading to different derivatives.

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine exhibits significant biological activity. Compounds with similar structures have been studied for their potential as:

  • Antimicrobial Agents: The presence of the trifluoromethyl group often correlates with enhanced antibacterial properties.
  • Antitumor Activity: Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo.
  • Neuropharmacological Effects: Research suggests potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

The synthesis of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine can be achieved through several methods:

  • Direct Amination: Reacting 2-chloro-4-(trifluoromethyl)benzaldehyde with ammonia or an amine under specific conditions.
  • Reduction of Nitriles: Starting from 2-chloro-4-(trifluoromethyl)benzonitrile and reducing it using lithium aluminum hydride or other reducing agents.
  • Nitration and Subsequent Reduction: Nitrating a precursor compound followed by reduction to yield the amine.

The applications of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine include:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, particularly those targeting bacterial infections and cancer.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pests.
  • Material Science: Investigated for use in polymers and coatings due to its unique chemical properties.

Studies on the interactions of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine with biological systems have revealed:

  • Binding Affinity: Investigations into its binding affinity to various receptors indicate potential therapeutic uses.
  • Synergistic Effects: When combined with other compounds, it may enhance efficacy against certain pathogens or tumor cells.

Several compounds share structural similarities with (2-Chloro-4-(trifluoromethyl)phenyl)methanamine. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
5-Chloro-2-(trifluoromethyl)phenylmethanamineC₈H₇ClF₃NDifferent chlorination position; potential for different biological activity
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidC₈H₄ClF₃N₂O₃Contains a nitro group, affecting reactivity and biological properties
2-Chloro-4-(trifluoromethyl)benzonitrileC₈H₄ClF₃NNitrile functional group may lead to different reactivity patterns

Uniqueness

The unique combination of a chlorinated phenyl ring, a trifluoromethyl group, and an amine functional group distinguishes (2-Chloro-4-(trifluoromethyl)phenyl)methanamine from its analogs, enabling diverse applications in pharmaceuticals and materials science. Its specific interactions within biological systems also suggest tailored therapeutic potentials not fully explored in similar compounds.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-[2-Chloro-4-(trifluoromethyl)phenyl]methanamine

Dates

Modify: 2023-08-15

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